molecular formula C10H13N3O B15256696 3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1315365-08-2

3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Cat. No.: B15256696
CAS No.: 1315365-08-2
M. Wt: 191.23 g/mol
InChI Key: BHQXQWNKWRIDPE-UHFFFAOYSA-N
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Description

3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a heterocyclic compound that features a pyridopyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-pyrazin-2-yl-propan-2-one: This compound shares a similar core structure but differs in the substitution pattern.

    3-(pyrazin-2-yl)propan-1-amine dihydrochloride: Another related compound with a different functional group.

Uniqueness

3-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1315365-08-2

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-propan-2-yl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C10H13N3O/c1-6(2)8-10(14)12-7-4-3-5-11-9(7)13-8/h3-6,8H,1-2H3,(H,11,13)(H,12,14)

InChI Key

BHQXQWNKWRIDPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC2=C(N1)N=CC=C2

Origin of Product

United States

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